molecular formula C21H20BrN3O3 B2665863 N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide CAS No. 312527-89-2

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide

Cat. No.: B2665863
CAS No.: 312527-89-2
M. Wt: 442.313
InChI Key: KZIACQRKSAILHU-UHFFFAOYSA-N
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Description

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide is a complex organic compound with a unique structure that includes a quinoline core, a bromine atom, and a morpholinoacetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide typically involves multiple steps. One common method includes the bromination of 2-oxo-4-phenyl-1,2-dihydroquinoline, followed by the introduction of the morpholinoacetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could produce a variety of substituted quinoline compounds.

Scientific Research Applications

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide
  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)propionamide

Uniqueness

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide is unique due to the presence of the morpholinoacetamide group, which can impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c22-15-6-7-17-16(12-15)19(14-4-2-1-3-5-14)20(21(27)23-17)24-18(26)13-25-8-10-28-11-9-25/h1-7,12H,8-11,13H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIACQRKSAILHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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